![molecular formula C21H17N3O2S B251616 N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B251616.png)
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide, also known as CB 839, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. CB 839 has gained attention in recent years for its potential as an anti-cancer therapy, as glutamine metabolism is often upregulated in cancer cells. In
作用机制
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 works by inhibiting glutaminase, an enzyme involved in the conversion of glutamine to glutamate. Glutamate is then further metabolized to produce energy and biosynthetic precursors. Inhibiting glutaminase with N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 leads to a decrease in glutamate production, which in turn leads to a decrease in energy production and biosynthesis in cancer cells. This ultimately leads to cell death.
Biochemical and Physiological Effects:
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been shown to selectively inhibit glutaminase in cancer cells, leading to a decrease in glutamate production and ultimately cell death. N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has also been shown to have anti-inflammatory effects, as glutamine metabolism is involved in the production of inflammatory cytokines. In addition, N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been shown to sensitize cancer cells to other anti-cancer therapies, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
One advantage of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 is its selectivity for cancer cells, which allows for targeted therapy with minimal side effects. Another advantage is its potential to sensitize cancer cells to other anti-cancer therapies, which could improve the efficacy of these treatments. One limitation of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 is its low yield in synthesis, which could limit its availability for research purposes.
未来方向
There are several future directions for research on N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839. One direction is to further evaluate its safety and efficacy in clinical trials. Another direction is to investigate its potential for combination therapy with other anti-cancer agents. Additionally, there is a need for more efficient synthesis methods to improve the availability of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 for research purposes. Finally, there is a need for more research on the mechanism of action of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 and its effects on other metabolic pathways.
合成方法
The synthesis of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is then reacted with 4-aminobiphenyl to form 4-(4-aminobiphenyl)benzoyl chloride. The final step involves the reaction of this intermediate with 2-aminobenzamide to form N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839. The overall yield of this synthesis is reported to be around 10%.
科学研究应用
N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been studied extensively for its potential as an anti-cancer therapy. Glutaminase is often upregulated in cancer cells, as these cells rely on glutamine metabolism to support their rapid growth and proliferation. Inhibiting glutaminase with N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been shown to selectively kill cancer cells while sparing normal cells. N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 has been tested in preclinical models of a variety of cancers, including breast cancer, pancreatic cancer, and non-small cell lung cancer, with promising results. Clinical trials are currently underway to evaluate the safety and efficacy of N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide 839 in cancer patients.
属性
分子式 |
C21H17N3O2S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
2-[(4-phenylbenzoyl)carbamothioylamino]benzamide |
InChI |
InChI=1S/C21H17N3O2S/c22-19(25)17-8-4-5-9-18(17)23-21(27)24-20(26)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H2,22,25)(H2,23,24,26,27) |
InChI 键 |
MYAFIOFLNWKQJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3C(=O)N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251533.png)
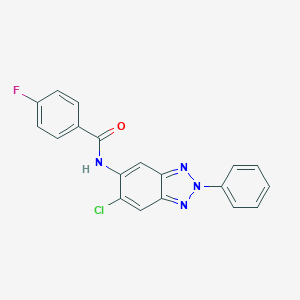
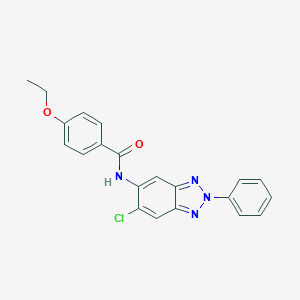
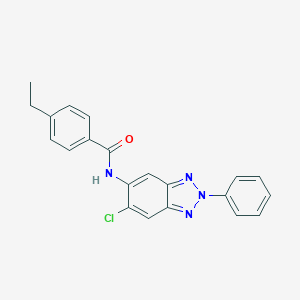
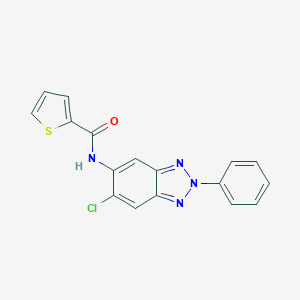
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B251541.png)
![3-chloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251543.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251544.png)
![3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251546.png)
![3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251549.png)
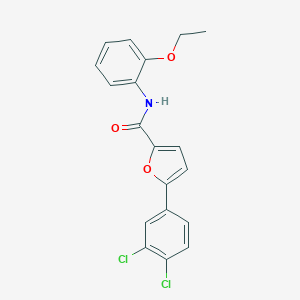
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B251554.png)
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B251556.png)
![3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251559.png)